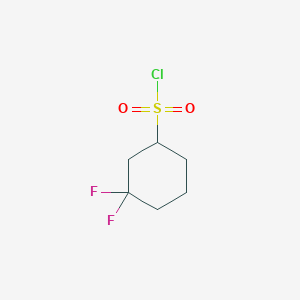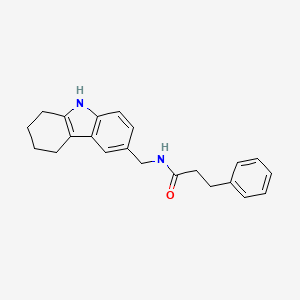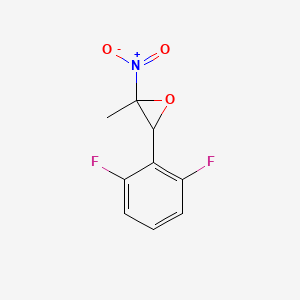![molecular formula C12H18N2O B2918055 [6-(Cyclohexyloxy)pyridin-3-yl]methanamine CAS No. 928648-57-1](/img/structure/B2918055.png)
[6-(Cyclohexyloxy)pyridin-3-yl]methanamine
Overview
Description
Scientific Research Applications
Novel Synthesis and Autorecycling Oxidation
A study explored the novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives through enamine alkylation and dehydrating condensation reactions. These compounds, including analogs of the target molecule, demonstrated the ability to oxidize amines and alcohols under aerobic and photoirradiation conditions, suggesting potential applications in autorecycling oxidation processes for organic synthesis and functional material development (Mitsumoto & Nitta, 2004).
Anticonvulsant Agents
Research on the synthesis and characterization of heterocyclic Schiff bases of 3-aminomethyl pyridine, related to the target compound, has shown significant anticonvulsant activity. This suggests potential applications in the development of new therapeutic agents for the treatment of epilepsy and other seizure disorders (Pandey & Srivastava, 2011).
Catalytic Applications in Organic Chemistry
Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives including the target molecule, have shown good catalytic activity and selectivity in various reactions. This highlights their potential use in catalysis, particularly in the pharmaceutical and chemical manufacturing industries (Roffe et al., 2016).
Functional Models for Methane Monooxygenases
Diiron(III) complexes with tridentate 3N ligands, related to the target compound, serve as functional models for methane monooxygenases. This suggests applications in the field of bio-inspired catalysis, particularly for the selective oxidation of methane to methanol, which is of significant interest for energy and environmental applications (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, which include functionalities related to the target compound, exhibit remarkable photocytotoxicity and are used for cellular imaging. This opens up possibilities in the development of novel phototherapeutic agents and imaging probes for cancer research (Basu et al., 2015).
Future Directions
Properties
IUPAC Name |
(6-cyclohexyloxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEXCOQBYDIUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928648-57-1 | |
| Record name | 1-[6-(cyclohexyloxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)
![2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2917984.png)
![4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione](/img/structure/B2917986.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)
![Methyl (E)-4-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2917990.png)
![[(3-Fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B2917991.png)
![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)

